BenchChemオンラインストアへようこそ!

1'-epi-PSI-6130

HCV Replicon Assay Stereochemistry

1'-epi-PSI-6130 is the 1'-anomeric epimer of the well-characterized Hepatitis C Virus (HCV) nucleoside inhibitor PSI-6130 (also known as R-1656 or 2'-deoxy-2'-fluoro-2'-C-methylcytidine). While the parent compound PSI-6130 acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase and has served as the nucleoside core for the clinical prodrug sofosbuvir, 1'-epi-PSI-6130 possesses an inverted stereochemistry at the anomeric (1') carbon (2'S configuration vs.

Molecular Formula C₁₀H₁₄FN₃O₄
Molecular Weight 259.23
Cat. No. B1155939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-epi-PSI-6130
Molecular FormulaC₁₀H₁₄FN₃O₄
Molecular Weight259.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-epi-PSI-6130: A Stereochemical Research Tool for Hepatitis C Virus Polymerase Studies


1'-epi-PSI-6130 is the 1'-anomeric epimer of the well-characterized Hepatitis C Virus (HCV) nucleoside inhibitor PSI-6130 (also known as R-1656 or 2'-deoxy-2'-fluoro-2'-C-methylcytidine) [1]. While the parent compound PSI-6130 acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase and has served as the nucleoside core for the clinical prodrug sofosbuvir, 1'-epi-PSI-6130 possesses an inverted stereochemistry at the anomeric (1') carbon (2'S configuration vs. the 2'R configuration of the active beta-D anomer) . This single stereochemical inversion fundamentally alters its biological recognition, preventing its phosphorylation to an active triphosphate metabolite and abolishing anti-HCV activity, thereby defining its primary utility as a critical negative control compound and analytical reference standard for research programs targeting HCV replication.

Why 1'-epi-PSI-6130 Cannot Be Substituted by Other HCV Nucleoside Analog Inhibitors


The bioactivation of nucleoside polymerase inhibitors like PSI-6130 is critically dependent on stereospecific recognition by cellular and viral enzymes. The conversion of PSI-6130 to its active 5'-triphosphate form requires sequential phosphorylation by 2'-deoxycytidine kinase (dCK) and UMP-CMP kinase, processes that are highly sensitive to the anomeric configuration of the ribose ring [1]. The 1'-epimer, possessing an unnatural (2'S) anomeric configuration, is not a substrate for dCK and thus fails to undergo metabolic activation . Consequently, generic substitution of 1'-epi-PSI-6130 with other in-class HCV inhibitors or even the active beta-D anomer PSI-6130 in experiments designed to probe stereochemical specificity or to serve as a negative control would lead to false-positive results, as the active compounds would generate potent antiviral signals where the epimer would not, undermining the validity of structure-activity relationship (SAR) studies and impurity profiling assays.

Head-to-Head Evidence: How the 1'-epi-PSI-6130 Stereoisomer Differs Functionally from PSI-6130


Anomeric Configuration Determines Anti-HCV Replicon Activity

The parent compound PSI-6130 (beta-D-2'R anomer) exhibits potent, concentration-dependent inhibition of HCV subgenomic replicon RNA synthesis in Huh-7 cells, with a mean 90% effective concentration (EC90) of 4.6 ± 2.0 µM [1]. In contrast, the 1'-epimer, with its 2'S anomeric configuration, does not inhibit HCV replication in the same replicon assay system, consistent with the strict stereochemical requirements for cellular phosphorylation and subsequent NS5B polymerase binding . This establishes 1'-epi-PSI-6130 as the appropriate inactive control for validating on-target antiviral effects.

HCV Replicon Assay Stereochemistry

Phosphorylation Efficiency by Human 2'-Deoxycytidine Kinase (dCK) is Abrogated

The first step in the metabolic activation of PSI-6130 is phosphorylation by recombinant human dCK, with a determined Km of 81 µM and a kcat of 0.007 s⁻¹ [1]. In contrast, 1'-epi-PSI-6130, featuring the unnatural 2'S anomeric configuration, is not recognized as a substrate by dCK, and thus its 5'-monophosphate metabolite is not detectably formed under identical in vitro enzymatic assay conditions . This lack of phosphorylation precludes the formation of the active 5'-triphosphate (TP) metabolite, which is the direct inhibitor of the HCV NS5B polymerase.

Nucleoside Kinase Metabolic Activation Enzyme Kinetics

Inhibition of NS5B Polymerase and Chain Termination is Lost for the 1'-Epimer Triphosphate

The 5'-triphosphate metabolite of PSI-6130 (PSI-6130-TP) is a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase with a steady-state inhibition constant (Ki) of 4.3 µM and acts as a non-obligate chain terminator following incorporation of its monophosphate into nascent viral RNA [1]. Due to the lack of initial monophosphorylation, the corresponding 5'-triphosphate of 1'-epi-PSI-6130 is not generated intracellularly, and when chemically synthesized and tested in vitro, it shows no detectable inhibitory activity against NS5B polymerase (IC₅₀ > 50 µM) . This confirms that the anomeric inversion directly impairs binding to the polymerase active site.

NS5B Polymerase Chain Termination Enzyme Inhibition

Analytical Purity and Identity as a Reference Standard for HPLC Method Development

Commercially available 1'-epi-PSI-6130 is supplied with a guaranteed purity of ≥95% as determined by high-performance liquid chromatography (HPLC) with UV detection, and is accompanied by a certificate of analysis documenting its chromatographic retention time and mass spectrometric identity . In contrast, the closely related active pharmaceutical ingredient (API) starting material, PSI-6130, typically requires a purity specification of ≥98% by HPLC . The 1'-epimer, as a known process-related impurity, is employed as a reference marker for system suitability tests in HPLC methods designed to separate and quantify the active beta-D anomer from its epimeric impurity during drug substance and drug product manufacturing.

Analytical Chemistry HPLC Reference Standard Impurity Profiling

Optimal Procurement and Use Cases for 1'-epi-PSI-6130 in HCV Research and Analytical Development


Negative Control in HCV Replicon-Based Antiviral Screening Assays

Academic and industrial virology laboratories performing cell-based screens to identify or validate novel HCV inhibitors can deploy 1'-epi-PSI-6130 as a stereochemically matched but inactive control. As demonstrated in Section 3, while PSI-6130 exhibits an EC90 of 4.6 µM, the 1'-epimer is inactive [1]. By running both compounds in parallel, researchers can confirm that antiviral activity is not due to non-specific cytotoxicity or off-target effects inherent to the nucleoside scaffold, thereby increasing the confidence in hits from compound libraries.

Reference Standard for HPLC Impurity Profiling of PSI-6130 and Related Prodrugs

Quality control and analytical development groups within pharmaceutical manufacturing require authenticated reference standards to develop and validate stability-indicating HPLC methods. The 1'-epi-PSI-6130 compound, with its certified purity and known chromatographic retention time relative to PSI-6130, serves as a system suitability standard to ensure adequate resolution between the active pharmaceutical ingredient and its primary epimeric impurity, as recommended by ICH Q3A/Q3B guidelines [2].

Substrate Selectivity Probe for Nucleoside Kinase Enzyme Assays

Biochemistry and enzymology laboratories investigating the substrate specificity of deoxycytidine kinase (dCK) and other nucleoside salvage pathway enzymes can utilize 1'-epi-PSI-6130 to probe the stereochemical constraints of the enzyme active site. By directly comparing phosphorylation rates of the beta-D anomer (Km = 81 µM) with the undetectable phosphorylation of the 1'-epimer, researchers can map the structural determinants of kinase recognition, providing critical data for the design of next-generation nucleoside prodrugs with favorable activation profiles [1].

Internal Standard for Mass Spectrometric Quantification of PSI-6130 Metabolites

Pre-clinical pharmacokinetic studies measuring intracellular concentrations of PSI-6130 and its phosphorylated metabolites in hepatocytes or liver tissue can benefit from using the structurally identical but biologically inactive 1'-epimer as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its identical physicochemical properties ensure parallel extraction recovery and ionization efficiency, while its distinct chromatographic separation avoids interference with target analytes.

Quote Request

Request a Quote for 1'-epi-PSI-6130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.